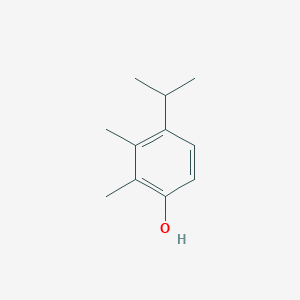
2,3-Dimethyl-4-propan-2-ylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C'est un inhibiteur puissant de la résorption osseuse, principalement utilisé pour le traitement et la prévention de l'ostéoporose . Ce composé est connu pour sa capacité à inhiber la perte osseuse due à une carence en œstrogènes, ce qui en fait un agent thérapeutique précieux dans des conditions telles que l'ostéoporose postménopausique .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide alendronique implique la réaction du sel disodique de l'acide 4-amino-1-hydroxybutylidène-1,1-bisphosphonique avec de l'hydroxyde de sodium. La réaction est généralement effectuée dans un milieu aqueux sous des conditions de température et de pH contrôlées pour assurer la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de l'acide alendronique suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et des mesures de contrôle qualité strictes pour garantir la cohérence et l'efficacité du produit final. Le composé est ensuite purifié et formulé en diverses formes posologiques pour un usage clinique .
Analyse Des Réactions Chimiques
Types de réactions
L'acide alendronique subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'acide alendronique, modifiant ainsi ses propriétés chimiques.
Réactifs et conditions courantes
Les réactifs courants utilisés dans les réactions de l'acide alendronique comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les réactions sont généralement effectuées sous des conditions de température et de pH contrôlées pour assurer les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de l'acide alendronique dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés oxydés, tandis que les réactions de substitution peuvent donner différents analogues substitués ayant potentiellement des activités biologiques différentes .
Applications De Recherche Scientifique
L'acide alendronique a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme composé modèle pour étudier la chimie des bisphosphonates et leurs interactions avec diverses cibles biologiques.
Médecine : Le composé est largement utilisé dans la recherche clinique pour le traitement et la prévention de l'ostéoporose et d'autres troubles osseux.
Mécanisme d'action
L'acide alendronique exerce ses effets en inhibant l'activité de la farnésyl diphosphate synthase, une enzyme impliquée dans la voie du mévalonate. Cette inhibition conduit à la perturbation de la fonction des ostéoclastes, réduisant la résorption osseuse et augmentant la masse osseuse . Le composé induit également l'apoptose des ostéoclastes, contribuant ainsi à ses effets protecteurs osseux .
Mécanisme D'action
MK 217 exerts its effects by inhibiting the activity of farnesyl diphosphate synthase, an enzyme involved in the mevalonate pathway. This inhibition leads to the disruption of osteoclast function, reducing bone resorption and increasing bone mass . The compound also induces apoptosis in osteoclasts, further contributing to its bone-protective effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Risédronate : Un autre bisphosphonate contenant de l'azote ayant des effets inhibiteurs similaires de la résorption osseuse.
Ibandronate : Un bisphosphonate utilisé pour le traitement de l'ostéoporose avec un schéma posologique différent.
Zolédronate : Un bisphosphonate puissant ayant une durée d'action plus longue que l'acide alendronique.
Unicité
L'acide alendronique est unique en son genre par son inhibition spécifique de la farnésyl diphosphate synthase et sa capacité à augmenter significativement la masse osseuse de manière dose-dépendante. Son efficacité dans la réduction de la résorption osseuse et la prévention des fractures a été bien documentée, ce qui en fait un agent thérapeutique précieux dans la prise en charge de l'ostéoporose .
Propriétés
Numéro CAS |
104174-70-1 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
2,3-dimethyl-4-propan-2-ylphenol |
InChI |
InChI=1S/C11H16O/c1-7(2)10-5-6-11(12)9(4)8(10)3/h5-7,12H,1-4H3 |
Clé InChI |
CSXUXXZAYYNXHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)O)C(C)C |
SMILES canonique |
CC1=C(C=CC(=C1C)O)C(C)C |
Synonymes |
2,3-Xylenol,4-isopropyl-(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)

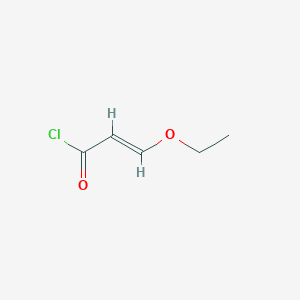
![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)

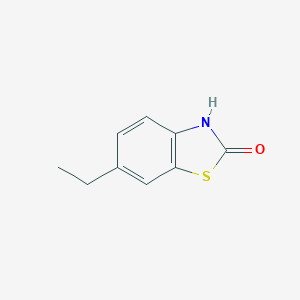



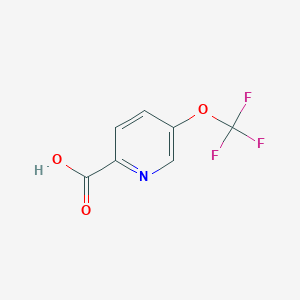
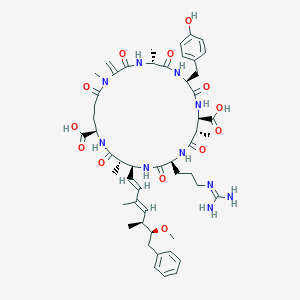
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
